3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233815
InChI: InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
SMILES:
Molecular Formula: C8H5Cl2N3S
Molecular Weight: 246.12 g/mol

3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine

CAS No.:

Cat. No.: VC17233815

Molecular Formula: C8H5Cl2N3S

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine -

Specification

Molecular Formula C8H5Cl2N3S
Molecular Weight 246.12 g/mol
IUPAC Name 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
Standard InChI Key KUIJQHJQUXSWOH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C2=NSC(=N2)N)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Isomerism

The molecular formula of 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine is C8_8H5_5Cl2_2N3_3S, with a molecular weight of 246.12 g/mol. Its structure differs from the 1,3,4-thiadiazole isomer (e.g., CID 3771774 ) in the positioning of the nitrogen and sulfur atoms within the heterocyclic ring. This positional isomerism significantly impacts physicochemical properties and biological activity. For instance, the 1,2,4-thiadiazole configuration may alter electron distribution, affecting reactivity and intermolecular interactions .

Spectral Characterization

While direct spectral data for this compound are unavailable, related 1,3,4-thiadiazoles exhibit distinct UV-Vis absorption bands (250–300 nm) due to π→π* transitions in the aromatic and heterocyclic systems . Infrared (IR) spectra typically show N–H stretching vibrations near 3300 cm1^{-1} (amine) and C–Cl stretches at 750–550 cm1^{-1} . Nuclear magnetic resonance (NMR) signals for the dichlorophenyl group in analogous compounds appear as doublets in the aromatic region (δ 7.3–7.5 ppm) , while the thiadiazole ring protons resonate upfield (δ 8.0–8.5 ppm) .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 1,2,4-thiadiazoles generally involves cyclization reactions between thioamides and nitriles or oxidative dimerization of thiosemicarbazides. For example, 5-substituted 1,3,4-thiadiazoles are synthesized via single-step reactions using nitrosyl sulfuric acid , but adapting these methods to 1,2,4-thiadiazoles requires careful optimization. A plausible route for 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine could involve:

  • Cyclocondensation: Reacting 2,6-dichlorobenzonitrile with thiosemicarbazide in the presence of a Lewis acid catalyst.

  • Oxidative Ring Closure: Using iodine or hydrogen peroxide to facilitate sulfur–nitrogen bond formation.

Chiral derivatives of similar thiadiazoles have been synthesized via asymmetric Mannich reactions with cinchona alkaloid catalysts, achieving enantiomeric excesses >99% . Such methods could enable the production of enantiopure 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine for stereoselective applications.

Derivative Synthesis

Functionalization of the amine group at position 5 is a key strategy for modifying bioactivity. Azo coupling reactions, as demonstrated with 5-phenyl-1,3,4-thiadiazole-2-amine , could yield dyes or metal complexes. For instance:

Thiadiazol-5-amine+Diazonium saltAzo dye(λmax=400500 nm)[2]\text{Thiadiazol-5-amine} + \text{Diazonium salt} \rightarrow \text{Azo dye} \quad (\lambda_{\text{max}} = 400–500\ \text{nm})[2]

Additionally, Schiff base formation with aldehydes may enhance metal-chelation properties, as seen in Co(II) and Cu(II) complexes of triazole-thiadiazole hybrids .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by the hydrophobic dichlorophenyl group and polar amine moiety. Analogous 1,3,4-thiadiazoles exhibit limited water solubility but dissolve in dimethyl sulfoxide (DMSO) and dichloromethane . Stability under acidic or basic conditions remains uncharacterized, though the presence of electron-withdrawing chlorine atoms likely enhances resistance to hydrolysis.

Crystallographic Data

X-ray diffraction studies of similar thiadiazoles reveal planar heterocyclic rings with bond lengths of 1.65 Å (C–S) and 1.30 Å (C–N) . The dihedral angle between the thiadiazole and dichlorophenyl groups affects packing efficiency and melting points, which range from 180–220°C for related compounds .

Industrial and Material Science Applications

Dye Synthesis

Azo dyes derived from thiadiazole amines exhibit vivid colors and moderate lightfastness . For example, coupling with 2-naphthol produces orange-red dyes (λmax=480 nm\lambda_{\text{max}} = 480\ \text{nm}), while resorcinol derivatives absorb in the blue-green region .

Coordination Chemistry

Thiadiazole amines act as ligands for transition metals. Copper(II) complexes of similar compounds demonstrate enhanced antibacterial activity compared to free ligands, likely due to improved membrane permeability .

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